![molecular formula C8H14ClNO2 B1607889 (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049755-14-7](/img/structure/B1607889.png)
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride, also known as APC, is a chiral building block that has been widely used in the synthesis of various pharmaceuticals and natural products. APC is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Antioxidant Activity
These compounds may be used in studies related to oxidative stress and its impact on various diseases .
Anti-inflammatory Properties
Research into inflammatory processes and potential treatments could benefit from pyrrolidine derivatives .
Antibacterial and Antifungal Uses
They could play a role in the development of new antibacterial and antifungal agents .
Anticancer Research
Pyrrolidine derivatives may contribute to the discovery of novel anticancer drugs .
Anti-hyperglycemic Effects
These compounds might be useful in diabetes research, particularly in understanding and treating high blood sugar levels .
Neuropharmacological Applications
They could be important in studies on neurological disorders and the development of related pharmacotherapies .
Enzyme Inhibition
Pyrrolidine derivatives may serve as enzyme inhibitors, which is crucial in understanding various biochemical pathways .
Autoimmune Disease Studies
Given their potential role in modulating immune responses, they might be used in researching autoimmune conditions .
properties
IUPAC Name |
(2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKUYUBQOIDWLE-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1C[C@H](NC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376070 | |
Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049755-14-7 | |
Record name | (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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